4-AMINO-2-HYDROXYBUTANAL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
4-amino-2-hydroxybutanal |
InChI |
InChI=1S/C4H9NO2/c5-2-1-4(7)3-6/h3-4,7H,1-2,5H2 |
InChI Key |
YBZVXGFYRGTTIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(C=O)O |
Origin of Product |
United States |
Contextualization Within the Amino Hydroxy Aldehyde Chemical Class
4-amino-2-hydroxybutanal is a bifunctional organic molecule characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and an aldehyde group (-CHO). msu.eduncert.nic.in Its systematic IUPAC name is (2R)-4-amino-2-hydroxybutanal. nih.gov The structure consists of a four-carbon butanal chain with an amino group at the fourth carbon and a hydroxyl group at the second carbon. nih.gov
This specific arrangement of functional groups places it within the broader class of amino hydroxy aldehydes. These compounds are notable for their reactivity and potential for intramolecular cyclization. For instance, 4-hydroxybutanal can form a cyclic hemiacetal. vaia.com The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule allows for a range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| CAS Number | 59712-12-8 |
| IUPAC Name | (2R)-4-amino-2-hydroxybutanal |
| Canonical SMILES | C(CN)C(C=O)O |
| InChI Key | YBZVXGFYRGTTIX-UHFFFAOYSA-N |
Source: PubChem CID 19362136, MolPort-025-208-317 nih.govguidechem.commolport.com
Significance As a Research Target in Organic Synthesis and Biochemistry
The significance of 4-amino-2-hydroxybutanal as a research target stems from its utility as a chiral building block and its relationship to biologically important molecules.
In organic synthesis , alpha-amino aldehydes, a related subclass, are valued as readily available chiral starting materials. acs.org They serve as precursors for the synthesis of more complex molecules, including heterocycles and enantiomerically enriched amino alcohols. acs.org The development of efficient synthetic routes to compounds like this compound is an active area of research. For example, the hydroformylation of allyl alcohol is an industrial process used to produce 4-hydroxybutanal, a related compound. google.com The synthesis of various aminobutanal (B8533048) precursors and their latent forms is crucial for producing tryptamines via the Fischer method. researchgate.net
In biochemistry , molecules with similar structures play important roles. For instance, (S)-(-)-4-Amino-2-hydroxybutyric acid is an analog of gamma-aminobutyric acid (GABA) and is a key component of the aminoglycoside antibiotic butirosin. chemicalbook.com The study of how such compounds interact with biological systems provides insights into metabolic pathways and can guide the development of new therapeutic agents. The formation of 1,N2-etheno-2'-deoxyguanosine, a DNA adduct, can arise from the reaction of epoxyaldehydes with guanosine, with 4-hydroxybutanal being a potential byproduct in related reactions. acs.org
Overview of Key Research Domains
Chemoenzymatic and Biocatalytic Approaches
The convergence of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, along with purely biocatalytic methods, offers highly selective and environmentally benign routes to complex chiral molecules like this compound. eco-vector.com These approaches leverage the inherent stereoselectivity of enzymes to create specific stereoisomers, which is often challenging to achieve through conventional chemical methods.
Enzymatic Aldol (B89426) Additions to Hydroxyaldehydes
Enzymatic aldol additions are a powerful tool for carbon-carbon bond formation with high stereocontrol. Aldolases, the enzymes that catalyze these reactions, can be used to synthesize chiral polyhydroxylated compounds. Specifically, variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) from E. coli have been investigated for their ability to catalyze aldol additions to non-phosphorylated hydroxyaldehydes. researchgate.netacs.org
In a potential pathway to a precursor of this compound, an aldolase could be used to couple a two-carbon donor, such as glycolaldehyde, with a protected 2-aminopropanal. Alternatively, an aldol addition of an acetaldehyde (B116499) equivalent to a protected 3-amino-2-hydroxypropanal could be envisioned. Research has shown that FSA variants can accept hydroxyaldehydes like 3-hydroxypropanal (B37111) and (S)- or (R)-3-hydroxybutanal as electrophiles, reacting with nucleophiles like ethanal to produce deoxysugars with high diastereoselectivity and enantiomeric excess. researchgate.netacs.orgacs.org For instance, the FSA D6H variant has been used to catalyze the addition of various nucleophiles to (S)-3-hydroxybutanal, yielding products in moderate yields but with excellent stereoselectivity. acs.org A tandem enzymatic approach involving an aldol addition followed by a transamination step has also been reported for the synthesis of γ-hydroxy-α-amino acids, which are structurally related to the target molecule. nih.gov
Table 1: Selected Enzymatic Aldol Reactions with Hydroxyaldehydes
| Enzyme Variant | Nucleophile | Electrophile | Product | Isolated Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| FSA D6H | Propanone | (S)-3-Hydroxybutanal | (4S,5S)-5,6-dihydroxy-4-methyl-2-hexanone | 25 | >97:3 | >95 |
| FSA D6H | Cyclopentanone | (S)-3-Hydroxybutanal | (S)-2-((R)-1-hydroxyethyl)-2-hydroxycyclopentyl)methanone | 22 | >97:3 | >95 |
| FSA D6Q | Propanone | 2-Benzyloxyethanal | 5-(Benzyloxy)-4-hydroxypentan-2-one | 77 | >97:3 | >95 |
Data sourced from studies on FSA-catalyzed aldol additions. researchgate.netacs.org
Stereoselective Reductions and Aminations
The synthesis of chiral amino alcohols is a key area of biocatalysis. frontiersin.org Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases have shown promise in the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This strategy could be applied to a precursor of this compound, such as 4-amino-2-oxobutanal. By selecting the appropriate AmDH, it would be possible to achieve high enantioselectivity in the formation of the desired stereoisomer of this compound.
Furthermore, transaminases are widely used for the stereoselective synthesis of chiral amines and amino acids. bohrium.commdpi.com A potential chemoenzymatic route to this compound could involve the enzymatic transamination of a suitable keto-aldehyde precursor. The choice of the transaminase and the amino donor is crucial for achieving high conversion and stereoselectivity. For example, the deracemization of racemic alcohols to produce enantiopure amines has been achieved using a combination of an alcohol dehydrogenase and a transaminase. bohrium.com
Microbiological Transformations for Chiral Amino-Hydroxy Compounds
Whole-cell biocatalysis offers a practical approach for complex multi-step transformations, as the necessary enzymes and cofactors are contained within the microorganism. Microbial reductions of keto esters to chiral dihydroxy esters have been demonstrated with high efficiency. mdpi.com For instance, Acinetobacter sp. has been used for the reduction of a diketoester to the corresponding dihydroxy ester with high conversion. mdpi.com
A key step in a potential synthesis of this compound could be the microbiological reduction of a precursor like 4-azido-2-oxobutanal or a protected version thereof. The use of microorganisms such as Streptomyces nodosus has been reported for the stereoselective reduction of a chloroketone precursor in the synthesis of a chiral alcohol, achieving high yield and optical purity. researchgate.net Similarly, the deracemization of racemic 1,3-butanediol (B41344) has been accomplished using a whole-cell stereoinverting cascade system, which involves the oxidation of the (S)-enantiomer to 4-hydroxy-2-butanone (B42824) followed by the stereoselective reduction of the ketone to the (R)-enantiomer. nih.gov This demonstrates the potential of microbiological systems to produce enantiomerically pure hydroxy compounds.
Classical Organic Synthesis Strategies
While biocatalytic methods offer high selectivity, classical organic synthesis provides robust and scalable routes to key precursors of this compound.
Approaches Involving Hydroformylation (Inferred from 4-hydroxybutanal synthesis)
Hydroformylation, or oxo synthesis, is a major industrial process for the production of aldehydes. The hydroformylation of allyl alcohol is a well-established method for the synthesis of 4-hydroxybutanal, a direct precursor to the carbon skeleton of this compound. researchgate.netsmolecule.com This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of allyl alcohol, typically using a rhodium-based catalyst. researchgate.netchemicalbook.com
The regioselectivity of the hydroformylation is a critical factor, as it determines the ratio of the linear product (4-hydroxybutanal) to the branched product (3-hydroxy-2-methylpropanal). researchgate.net By carefully selecting the phosphine (B1218219) ligands on the rhodium catalyst, high selectivity for the desired linear aldehyde can be achieved. For example, using 1,1'-bis(diphenylphosphino)ferrocene as a ligand can lead to yields of 4-hydroxybutanal exceeding 80%. researchgate.net The resulting 4-hydroxybutanal can then be subjected to further transformations, such as amination, to introduce the required nitrogen functionality.
Table 2: Rhodium-Catalyzed Hydroformylation of Allyl Alcohol
| Catalyst System | Temperature (°C) | Pressure (psi) | H₂/CO Ratio | Solvent | Yield of 4-hydroxybutanal (%) |
| RhH(CO)(PPh₃)₃ / 1,1'-bis(diphenylphosphino)ferrocene | 60 | 800 | 1:1 | - | >80 |
| Rhodium complex with (Sa)-1,16-bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d] researchgate.netdioxacyclododecine | - | 9308.91 - 10343.2 Torr | 1:1 | Toluene | 54.99 |
| RhCl(CO)(PPh₃)₂ | 85 | ~2175 (1500 kPa) | - | Toluene/water | 85 |
Data compiled from various studies on the hydroformylation of allyl alcohol. researchgate.netchemicalbook.com
Derivatization from Related Butanal and Butanoic Acid Precursors
Starting from readily available butanal or butanoic acid derivatives, this compound can be synthesized through a series of functional group interconversions. For instance, 4-chlorobutanal, which can be synthesized from tetrahydrofuran, is a versatile precursor. sciencemadness.org The corresponding acetal (B89532) can be prepared and subsequently reacted with an amine source to introduce the amino group. asianpubs.org
Another approach involves the derivatization of butanoic acid. For example, 4-hydroxybutanoic acid can be esterified and then undergo further transformations. The synthesis of 4-[(2-Methylpropanoyl)oxy]butanoic acid from butanoic acid demonstrates the feasibility of manipulating the functional groups at both ends of the C4 chain. A potential synthetic route could involve the α-hydroxylation of a protected 4-aminobutanal (B194337) or a related butanoic acid derivative. The synthesis of tryptamines often utilizes latent forms of aminobutanal (B8533048), such as 1-acylpyrrolines or 2-alkoxypyrrolidines, which can be seen as cyclic precursors to 4-aminobutanal. sciencemadness.org
Multi-step Syntheses for Functionalized Amino-Hydroxybutanal Analogs
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials through a sequence of reactions. udel.edusavemyexams.com In the context of this compound analogs, these synthetic routes are designed to introduce specific functional groups, thereby tuning the molecule's properties for various applications. The synthesis of these analogs often involves a series of transformations where the product of one reaction becomes the substrate for the next. udel.edu
A common strategy involves the use of precursor molecules like 4-chlorobutanal, which can be converted into aminobutanal derivatives. researchgate.net For example, 4-aryl-2-hydroxybutanal diethyl acetal, a related structure, can be prepared from the reaction of a benzyl (B1604629) Grignard reagent with glycidaldehyde (B58185) diethyl acetal. This intermediate can then undergo a titanium tetrachloride-promoted intramolecular cyclization to yield a 2-tetralone, demonstrating a tandem reaction sequence within a multi-step synthesis. researchgate.net
The synthesis of functionalized analogs often requires careful planning to ensure compatibility of functional groups throughout the reaction sequence. Protective group chemistry is frequently employed to mask reactive moieties, such as amines or hydroxyl groups, while other parts of the molecule are being modified. These protective groups are then removed in later steps to yield the final functionalized product.
Research into the synthesis of tryptamines has utilized various latent forms and synthetic precursors of aminobutanal. researchgate.net These multi-step approaches might involve the reduction of 1-acyllactams with metal hydrides to produce hydroxypyrrolidines, which are cyclic forms of aminoaldehydes. researchgate.net The choice of reducing agent and reaction conditions can significantly influence the outcome, determining whether a hydroxypyrrolidine or an acylaminobutanal is formed. researchgate.net Such methodologies highlight the versatility of multi-step synthesis in creating a diverse library of functionalized amino-hydroxybutanal analogs.
Table 1: Examples of Multi-step Synthetic Strategies for Amino-Hydroxybutanal Precursors & Analogs
| Starting Material(s) | Key Intermediate(s) | Final Product Type | Reference |
| Benzyl Grignard reagent, Glycidaldehyde diethyl acetal | 4-Aryl-2-hydroxybutanal diethyl acetal | 2-Tetralone | researchgate.net |
| 1-Acyllactams | Hydroxypyrrolidines | Tryptamines | researchgate.net |
| Glutamic acid | Chiral 4-amino-2-hydroxybutyric acid | Chiral 3-hydroxypyrrolidine | google.com |
Chiral Synthesis and Enantioselective Control
The presence of a stereocenter at the C2 position of this compound necessitates the use of chiral synthesis to obtain enantiomerically pure forms, which is crucial for applications where stereochemistry dictates biological activity.
Strategies for Enantiomerically Pure this compound
Achieving enantiomeric purity in this compound requires precise control over the formation of its chiral center. Several strategies have been developed, often borrowing from methodologies used for synthesizing other chiral amino alcohols and their derivatives.
One effective approach is the use of biocatalysis. Enzymes, by their inherent chiral nature, can catalyze reactions with high stereoselectivity. For instance, the synthesis of (2S, 3R)-2-amino-1,3,4-butanetriol, an analog of the target molecule, has been achieved with ~100% enantiomeric excess using a two-step biocatalytic conversion involving transketolase and transaminase enzymes. researchgate.net Similarly, microbiological reduction of protected 4-amino-2-pentanone has been employed as a key step to obtain both enantiomers of the corresponding amino alcohol in enantiomerically pure form. molaid.com
Another strategy involves the chemical modification of naturally chiral starting materials, a concept central to the "chiral pool" approach. This method leverages the existing stereochemistry of abundant natural products to build new chiral molecules. google.com Furthermore, asymmetric hydrogenation using transition-metal complexes with chiral ligands is a powerful tool for setting stereocenters during synthesis. diva-portal.org
Utilization of Chiral Pool Starting Materials (e.g., Glutamic Acid)
The chiral pool provides a cost-effective and efficient route to enantiomerically pure compounds by using readily available natural products like amino acids, sugars, or terpenes as starting materials. nih.gov L-glutamic acid, in particular, serves as a prominent precursor for the synthesis of chiral derivatives of this compound. google.comnih.gov
A well-established process involves the conversion of glutamic acid to chiral 4-amino-2-hydroxybutyric acid. google.com This derivative, which contains the core structure of the target molecule, can then be further transformed. For example, it has been used as a key intermediate in the synthesis of chiral N-benzyl-3-hydroxypyrrolidine through hydroxy-protection, intramolecular cyclization, and subsequent reduction. google.com
The synthesis of various hydroxyglutamic acid analogs often starts from L-glutamic acid itself or its derivative, pyroglutamic acid. nih.gov These syntheses rely on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions, providing a reliable pathway to nonracemic products. nih.gov Enzymatic pathways in microorganisms also utilize glutamate (B1630785) as a starting point; for example, in engineered E. coli, glutamate can be converted through a series of steps involving intermediates like glutamate-5-semialdehyde to eventually produce 4-hydroxybutanal.
Table 2: Chiral Pool Synthesis Starting from Glutamic Acid
| Precursor | Intermediate | Target Molecule/Analog | Key Transformation | Reference |
| L-Glutamic acid | Chiral 4-amino-2-hydroxybutyric acid | Chiral N-benzyl-3-hydroxypyrrolidine | Intramolecular cyclization and reduction | google.com |
| L-Glutamic acid | (S)-N-tritylglutamate methyl esters | (S)-2-amino-5-hydroxypentanoic acid | Selective reduction with LiAlH4 | |
| L-Glutamic acid | Glutamate-5-semialdehyde | 4-Hydroxybutanal | Enzymatic conversion (in vivo) |
Asymmetric Catalysis in C-C Bond Formation and Functional Group Interconversions
Asymmetric catalysis is a powerful strategy for creating chiral molecules from prochiral substrates, offering high enantioselectivity with only a small amount of a chiral catalyst. diva-portal.org This approach is highly relevant for the synthesis of this compound, particularly for establishing the C2 stereocenter.
Asymmetric C-C Bond Formation: The aldol reaction, which forms 3-hydroxybutanal from acetaldehyde, is a classic C-C bond-forming reaction. harvard.edu Asymmetric versions of this reaction are critical for synthesizing chiral building blocks. Chiral metal-organic frameworks (MOFs) have been used as catalysts for aldol condensations, producing 3-hydroxybutanal with moderate enantioselectivity. mdpi.com Chiral primary amine catalysts, derived from natural amino acids, have also proven to be versatile in a wide range of enantioselective organic reactions. rsc.org These catalysts can be applied to aldol-type reactions to control the stereochemistry of the newly formed hydroxyl-bearing carbon center.
Asymmetric Functional Group Interconversions: The reduction of a ketone to a secondary alcohol is a common functional group interconversion that can be rendered asymmetric. Catalytic asymmetric hydrogenation using transition-metal complexes, such as those of iridium or rhodium with chiral N,P-ligands or diphosphines, is a highly efficient method for producing chiral alcohols with excellent enantioselectivity. diva-portal.org This method could be applied to a suitable keto-amine precursor to generate the chiral hydroxyl group at the C2 position of this compound. Similarly, chiral Schiff base-metal complexes have been developed for the enantioselective alkylation of aldehydes and other transformations, demonstrating the broad utility of asymmetric catalysis in constructing complex chiral molecules. kobe-u.ac.jp
These catalytic systems operate by creating a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer in preference to the other. harvard.edu The design of the chiral ligand or catalyst is paramount to achieving high levels of stereocontrol. frontiersin.org
Intramolecular Cyclization Pathways
Due to the proximity of the nucleophilic amino and hydroxyl groups to the electrophilic aldehyde carbon, this compound is prone to spontaneous intramolecular cyclization. This process leads to the formation of stable five-membered heterocyclic structures.
Formation of Cyclic Hemi-aminals or Related Heterocycles (Inferred from 4-hydroxybutanal cyclization)
In a manner analogous to 4-hydroxybutanal, which readily cyclizes to form a cyclic hemiacetal (2-hydroxytetrahydrofuran), this compound can undergo a similar intramolecular reaction. vaia.com The primary amine, being a potent nucleophile, can attack the aldehyde carbonyl group. This nucleophilic addition results in the formation of a cyclic hemiaminal, a five-membered ring containing both a nitrogen and an oxygen atom attached to the same carbon. This type of cyclization is a common feature for amino aldehydes. scholaris.canih.gov
The presence of the 2-hydroxyl group can also lead to the formation of a cyclic hemiacetal, creating a dynamic equilibrium between the open-chain form and at least two different cyclic structures: a pyrrolidine-based hemiaminal and a tetrahydrofuran-based hemiacetal. The relative prevalence of these forms depends on the reaction conditions. Generally, the intramolecular reactions involving a γ-hydroxyl or γ-amino group are more facile than their intermolecular counterparts.
Unprotected α-amino aldehydes are known to be inherently unstable and can exist as dimers with cyclic hemiaminal structures under ambient conditions. nih.gov This highlights the strong tendency of the amino and aldehyde groups to react intramolecularly or intermolecularly.
Influence of Catalysis (e.g., Brønsted Acids, Water) on Reaction Barriers
The rate and equilibrium of the cyclization process are significantly influenced by catalysts. Both Brønsted acids and water can play a crucial role in lowering the energy barrier for these reactions.
Brønsted Acid Catalysis: Acid catalysis proceeds by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the aldehyde carbon. nih.govacs.org This activation makes the carbonyl group more susceptible to attack by the internal nucleophiles (the amino or hydroxyl group). The subsequent cyclization and deprotonation yield the heterocyclic product. For the formation of related cyclic N,O-aminals, Brønsted acids like TsOH have been shown to be effective catalysts. rsc.org Strong Brønsted acids, such as sulfonic acids, are capable of mediating highly selective transformations. du.edu
Water Catalysis: Water molecules can act as a proton shuttle, facilitating the proton transfer steps involved in the cyclization mechanism. nih.gov This is particularly important in the absence of a strong acid catalyst. Theoretical studies on hemiacetal formation have shown that water molecules can assist in the proton transfer process, thereby reducing the activation energy. acs.org The catalytic effect of water is often attributed to the reduction of strain in the transition state structures. nih.gov
The table below summarizes the inferred effects of catalysts on the intramolecular cyclization of this compound, based on studies of analogous reactions.
| Catalyst | Inferred Role in Cyclization of this compound | Inferred Outcome |
| Brønsted Acid (e.g., H₃O⁺, TsOH) | Protonates the carbonyl oxygen, increasing its electrophilicity. acs.orgrsc.org | Accelerates the rate of cyclization. |
| Water (H₂O) | Acts as a proton transfer agent, stabilizing the transition state. nih.gov | Lowers the reaction energy barrier. |
Solvent Effects on Reaction Energetics and Intermediates
The choice of solvent can have a profound impact on the energetics of the cyclization reaction and the stability of the intermediates involved. The polarity of the solvent is a key factor influencing these effects.
In polar solvents, charge separation in transition states is stabilized, which can accelerate reactions proceeding through ionic intermediates. For instance, in the photocyclization of related hydroxyiminoaldehydes, polar solvents favored the cyclization pathway, whereas apolar solvents led to decomposition. acs.orgnih.gov Similarly, solvent polarity has been shown to affect the competition between different reaction pathways in the oxidation of aldehydes. researchgate.net In some photocatalytic divergent cyclizations of alkynyl aldehydes, the solvent has been shown to control the reaction pathway, leading to different cyclic products. rsc.orgrsc.org
For the cyclization of this compound, polar protic solvents like water or alcohols can stabilize the charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy. Conversely, non-polar solvents might favor the less polar open-chain form or lead to alternative reaction pathways.
The following table outlines the expected influence of solvent polarity on the intramolecular cyclization of this compound.
| Solvent Type | Expected Effect on Cyclization | Rationale |
| Polar Protic (e.g., Water, Methanol) | Favors cyclization | Stabilization of charged intermediates and transition states through hydrogen bonding. acs.orgnih.gov |
| Apolar (e.g., Benzene, Dichloromethane) | May disfavor cyclization or lead to other reactions | Less stabilization of polar transition states; potential for decomposition or polymerization. acs.orgnih.gov |
Intermolecular Reactions of the Aldehyde Moiety
The aldehyde functional group in this compound is a primary site for various intermolecular reactions, including nucleophilic additions, oxidation, and reduction.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. openstax.org
Common nucleophilic addition reactions for aldehydes include:
Addition of Alcohols: In the presence of an acid catalyst, alcohols add to aldehydes to form hemiacetals, which can then react with a second equivalent of the alcohol to form a stable acetal. britannica.com
Addition of Amines: Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines form enamines. researchgate.netlibretexts.org These reactions are typically acid-catalyzed and reversible. libretexts.org
Addition of Cyanide: The cyanide ion (CN⁻) adds to aldehydes to form cyanohydrins. britannica.comlibretexts.org
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to aldehydes to form secondary alcohols after an acidic workup. britannica.com
The reactivity of the aldehyde in this compound towards nucleophiles is a key aspect of its chemical profile, though intramolecular reactions may compete, especially in dilute solutions.
Oxidation and Reduction Pathways
Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. ncert.nic.in This is a common transformation in organic synthesis. chemguide.co.uk Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, and chromium trioxide (CrO₃) in aqueous acid (Jones reagent). chemguide.co.uklibretexts.org Even mild oxidizing agents like Tollens' reagent (Ag(NH₃)₂⁺) and Fehling's solution can oxidize aldehydes, a reaction often used as a qualitative test to distinguish them from ketones. libretexts.org
The oxidation of this compound would yield 4-amino-2-hydroxybutanoic acid. Care must be taken in choosing the oxidizing agent to avoid unwanted side reactions involving the amino or hydroxyl groups.
Reduction: The aldehyde group can be easily reduced to a primary alcohol. britannica.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comscience-revision.co.ukvedantu.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Ni, Pd, Pt) is also an effective method. britannica.comvedantu.com The reduction of this compound would result in the formation of 4-amino-1,2-butanediol. Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups compared to the more reactive lithium aluminum hydride. masterorganicchemistry.comscience-revision.co.uk
The table below summarizes the primary products of the oxidation and reduction of the aldehyde moiety in this compound.
| Reaction Type | Reagent Example(s) | Primary Product |
| Oxidation | KMnO₄, K₂Cr₂O₇/H⁺, Jones Reagent chemguide.co.uklibretexts.org | 4-amino-2-hydroxybutanoic acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd britannica.comvedantu.com | 4-amino-1,2-butanediol |
Condensation Reactions (e.g., Imine Formation)
Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. The formation of an imine, also known as a Schiff base, is a classic example of a condensation reaction. It typically occurs between a primary amine and an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This reaction is generally reversible and catalyzed by acid. libretexts.orglumenlearning.com The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group under acidic conditions allows for its elimination as a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org
The compound this compound is a bifunctional molecule, possessing both a primary amino group (-NH₂) and an aldehyde group (-CHO). This unique structure allows it to undergo an intramolecular condensation reaction. masterorganicchemistry.com When the amine and carbonyl functionalities are present within the same molecule, the formation of a cyclic imine is highly probable, particularly when it results in a stable five- or six-membered ring. masterorganicchemistry.com In the case of this compound, the nucleophilic amino group can attack the electrophilic aldehyde carbon, leading to the formation of a five-membered dihydropyrrole ring, a thermodynamically favorable structure.
The process follows the established mechanism for imine formation: an initial intramolecular nucleophilic addition creates a cyclic carbinolamine intermediate, which then dehydrates to yield the final cyclic imine product. libretexts.orgyoutube.com
Table 1: Intramolecular Condensation of this compound
| Reactant | Product | Reaction Type | Key Mechanistic Steps |
|---|
Reactivity of the Amino and Hydroxyl Functional Groups
Participation in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs only due to the functionality generated in the previous step. nih.gov These reactions are highly efficient as they allow for the construction of complex molecules from simple precursors in a single pot, avoiding the need for isolation of intermediates and reducing waste. d-nb.info In biocatalysis, enzymatic cascades are widely used to synthesize valuable chemicals like chiral amino alcohols under mild, environmentally friendly conditions. nih.govrsc.org
The structure of this compound, which contains a primary amine, a secondary alcohol, and an aldehyde, makes it an ideal candidate to act as a substrate or an intermediate in multi-enzyme cascade reactions. rsc.org The presence of these distinct functional groups allows for sequential, selective transformations catalyzed by different classes of enzymes.
For example, enzymatic cascades have been engineered to convert diols into amino alcohols. rsc.org A plausible cascade could involve the selective amination of a corresponding triol or the reduction and amination of a related keto- or hydroxy-aldehyde. Specifically, enzymes such as transaminases, which introduce an amino group, and dehydrogenases, which interconvert alcohol and carbonyl functionalities, are key components of such synthetic pathways. rsc.orggoogle.com A potential biocatalytic cascade could synthesize a chiral diamine from this compound by first converting the aldehyde group to an amine via reductive amination, a process often involving an amine dehydrogenase or a transaminase coupled with a dehydrogenase for cofactor recycling. mdpi.com
Table 2: Hypothetical Enzymatic Cascade Involving this compound
| Step | Starting Material / Intermediate | Enzyme Class | Transformation | Product / Next Intermediate |
|---|---|---|---|---|
| 1 | This compound | Amine Dehydrogenase (AmDH) or Transaminase (TAm) | Reductive amination of the aldehyde group. | Butane-1,4-diamine-2-ol |
Computational and Theoretical Studies on 4 Amino 2 Hydroxybutanal
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These ab initio methods solve the Schrödinger equation for a given molecular system, providing precise data on its properties.
For the related compound, 4-hydroxybutanal, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been used to explore reaction pathways for its cyclization to 2-hydroxytetrahydrofuran. These studies have shown that in the absence of a catalyst, the energy barrier for this reaction is significant, around 38.0 kcal/mol in the gas phase. However, the presence of catalysts like water or H₃O⁺ can substantially lower this barrier. Similar computational approaches could be applied to 4-amino-2-hydroxybutanal to understand how the amino group influences the energetics of its cyclization and other reactions.
Identifying and characterizing transition states and intermediates is key to understanding reaction mechanisms. Quantum chemical calculations can pinpoint the geometry and energy of these transient species. For 4-hydroxybutanal, computational studies have successfully located and characterized the transition states for its cyclization, both in the gas phase and in aqueous solution. These calculations have provided detailed structural information about the transition state, such as the forming bond lengths and angles. A similar investigation for this compound would be necessary to elucidate the mechanistic details of its reactions.
The three-dimensional structure of a molecule is critical to its reactivity and interactions. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically done by systematically rotating around single bonds and performing geometry optimizations. For a flexible molecule like this compound, with multiple rotatable bonds, a thorough conformational analysis would be essential to identify the lowest energy structures that are most likely to be present under given conditions. Such an analysis would provide the foundational geometries for further reactivity and interaction studies.
Molecular Dynamics Simulations and QM/MM Calculations
For larger systems, such as a molecule in solution or interacting with a protein, different computational techniques are required. Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are well-suited for these investigations.
The solvent can have a profound impact on the conformation and reactivity of a molecule. Molecular dynamics simulations can model the explicit interactions between a solute and a large number of solvent molecules, providing a dynamic picture of how the solvent influences the solute's structure. Alternatively, continuum solvent models can be used in quantum chemical calculations to approximate the effect of the solvent. For 4-hydroxybutanal, calculations using the self-consistent isodensity polarized continuum model (SCIPCM) have shown strong solvent effects on the energetics of charged intermediates in its cyclization reaction. An analogous study on this compound would be vital to understand its behavior in aqueous and other solvent environments.
To understand how this compound might interact with an enzyme, QM/MM calculations are often employed. In this approach, the reactive part of the system (the ligand and the enzyme's active site) is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex biological environment of an enzyme. MD simulations are also used to study the stability of ligand-protein complexes and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. While no such studies have been published for this compound, these methods would be essential for investigating its potential as a substrate or inhibitor for various enzymes.
Structure-Reactivity Relationship Predictions
Computational and theoretical chemistry provides powerful tools to predict the reactivity of a molecule based on its electronic and three-dimensional structure. For this compound, its reactivity is primarily dictated by the interplay of its three functional groups: the primary amine (-NH₂), the hydroxyl group (-OH), and the aldehyde (-CHO). Theoretical models can elucidate the most probable reaction pathways and the energetic favorability of various transformations.
The structure of this compound features a nucleophilic amino group and a nucleophilic hydroxyl group, along with an electrophilic carbonyl carbon in the aldehyde group. This arrangement suggests a high propensity for intramolecular reactions. The spatial relationship between these groups allows for the formation of five or six-membered rings, which are thermodynamically stable.
Theoretical studies on analogous molecules, such as 4-hydroxybutanal, have been performed using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to understand cyclization reactions. researchgate.netresearchgate.net These studies serve as a strong predictive model for the behavior of this compound. For 4-hydroxybutanal, calculations showed that the uncatalyzed cyclization in the gas phase has a significant energy barrier of approximately 38.0 kcal/mol. researchgate.net However, this barrier is substantially lowered in the presence of catalysts like water or hydronium ions. researchgate.net
By analogy, the amino group of this compound, being a stronger nucleophile than a hydroxyl group, is predicted to readily attack the electrophilic aldehyde carbon. This intramolecular nucleophilic addition would lead to the formation of a cyclic hemiaminal. The most likely product would be a substituted piperidine (B6355638) ring, a six-membered heterocycle.
Computational models can predict the energetics of these pathways. The reaction can proceed without a catalyst, but it is expected to be significantly accelerated by acid or even a single water molecule acting as a proton shuttle, similar to what has been observed for 4-hydroxybutanal. researchgate.net In Brønsted acid-catalyzed models for 4-hydroxybutanal, pathways involving a hydronium ion (H₃O⁺) or a combination of a hydronium ion and water (H₃O⁺ + H₂O) were found to be energetically favorable and feasible models for the cyclization reaction. researchgate.net A similar catalytic effect is anticipated for the cyclization of this compound.
The table below summarizes the key predicted structure-reactivity relationships for this compound based on theoretical considerations.
| Structural Feature | Predicted Reactivity | Potential Reaction Type | Predicted Product Type |
|---|---|---|---|
| Aldehyde (Carbonyl Carbon) | Electrophilic | Nucleophilic Addition | Hemiaminal, Acetal (B89532) |
| Amino Group (-NH₂) | Nucleophilic, Basic | Nucleophilic Addition (to Carbonyl) | Cyclic Hemiaminal (Piperidine derivative) |
| Hydroxyl Group (-OH) | Nucleophilic, Hydrogen Bond Donor/Acceptor | Nucleophilic Addition (to Carbonyl), Catalysis | Cyclic Hemiacetal (Tetrahydrofuran derivative) |
| Entire Molecule | Intramolecular Cyclization | Intramolecular Nucleophilic Addition | Substituted Piperidine or Tetrahydrofuran derivatives |
The presence of a chiral center at the C2 carbon (bearing the hydroxyl group) adds another layer of complexity. Computational studies can also predict the stereoselectivity of these reactions, determining which diastereomer of the cyclic product is more likely to form. This is often achieved by calculating the transition state energies for the formation of each possible stereoisomer.
Biochemical Roles and Metabolic Interconversions of 4 Amino 2 Hydroxybutanal
Putative Intermediacy in Amino Acid Metabolism Pathways
While not a central metabolite, the chemical structure of 4-amino-2-hydroxybutanal positions it at the crossroads of amino acid and aldehyde metabolism. Its bifunctional nature, possessing both an amine and a hydroxyl group on a butyraldehyde backbone, suggests it could be a substrate for a variety of enzymes that modify such moieties.
The metabolism of this compound is hypothetically linked to several other four-carbon compounds that play various roles in cellular physiology. These connections are primarily based on the enzymatic reactions known to occur with structurally similar molecules. For instance, the presence of the gamma-amino group suggests a relationship with gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. The catabolism of GABA involves a transaminase that converts it to succinate semialdehyde nih.gov. It is plausible that this compound could interact with aminotransferases, potentially undergoing transamination at the 4-position.
Derivatives of butyrate, such as the ketone body β-hydroxybutyrate, are central to energy metabolism, particularly during periods of fasting or in ketogenic states. While a direct link is not established, the existence of various hydroxylated and aminated butyrates and butanals in biological systems points to a complex network of interconversions.
The most direct metabolic conversion for this compound would be its oxidation to the corresponding carboxylic acid, 4-amino-2-hydroxybutanoic acid. This reaction is a classic aldehyde dehydrogenation.
Enzymatic Oxidation: This conversion is likely catalyzed by an aldehyde dehydrogenase (ALDH). The ALDH superfamily of enzymes is responsible for oxidizing a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids nih.gov. Several ALDH families are known to have activity towards ω-aminoaldehydes nih.govresearchgate.net. The substrate specificity of these enzymes is determined by the architecture of their active sites, including the presence of aromatic and acidic residues that can interact with the amino group of the substrate nih.govresearchgate.net. It is therefore highly probable that an ALDH exists, either naturally or through engineering, that can efficiently catalyze the conversion of this compound to 4-amino-2-hydroxybutanoic acid.
Enzymatic Reduction: Conversely, the reduction of 4-amino-2-hydroxybutanoic acid or its activated form (e.g., CoA thioester) could, in principle, yield this compound. This reaction would be catalyzed by a carboxylate reductase or an acyl-CoA reductase, respectively.
A structural analog of this compound is 4-hydroxybutanal. This compound is a known intermediate in the biosynthesis of the neurotransmitter γ-hydroxybutyric acid (GHB) from 1,4-butanediol nih.gov. 4-Hydroxybutanal exists in equilibrium with its cyclic tautomer, tetrahydro-2-furanol nih.gov.
The metabolic connection between this compound and 4-hydroxybutanal could potentially occur through a transamination reaction. A transaminase could theoretically convert the aldehyde group of 4-hydroxybutanal to an amino group, although this is not a typical reaction for this enzyme class which usually acts on α-keto acids. A more plausible, though speculative, route could involve the deamination of this compound to an unsaturated aldehyde intermediate, which is then reduced to 4-hydroxybutanal.
Role in Non-natural Metabolic Pathways (e.g., Synthetic Biology)
The creation of novel metabolic pathways in microorganisms for the production of valuable chemicals is a cornerstone of synthetic biology. In this context, non-natural intermediates like this compound can be envisioned as stepping stones in engineered routes to desired products.
1,4-Butanediol (BDO) is a commodity chemical with a large market, and there has been significant interest in developing microbial production routes from renewable feedstocks. Several biosynthetic pathways have been engineered in organisms like Escherichia coli to produce BDO nih.govtum.detandfonline.comgreencarcongress.com. These pathways typically proceed through intermediates of the tricarboxylic acid (TCA) cycle, such as succinate or α-ketoglutarate biorxiv.org.
The common intermediate in many of these engineered pathways is 4-hydroxybutyrate (4-HB) biorxiv.orgnih.govresearchgate.net. The conversion of 4-HB to BDO involves a two-step reduction, first to 4-hydroxybutanal and then to 1,4-butanediol, catalyzed by a carboxylate reductase or an aldehyde dehydrogenase, and an alcohol dehydrogenase, respectively nih.govgoogle.com.
While this compound is not explicitly mentioned as an intermediate in the most commonly described BDO pathways, its structural similarity to 4-hydroxybutanal suggests it could potentially be integrated into such pathways. For instance, an engineered pathway starting from an amino acid precursor could conceivably lead to this compound, which could then be deaminated and reduced to yield 1,4-butanediol. A patent application describes a theoretical pathway for 1,4-butanediol production from L-glutamate that proceeds through 4-hydroxybutanal google.com.
The reactivity of this compound is dictated by its functional groups: the aldehyde, the primary amine, and the secondary hydroxyl group. Each of these can be targeted by specific classes of enzymes, making the molecule a versatile substrate for biocatalysis.
Aldehyde Dehydrogenases (ALDHs): As previously mentioned, ALDHs are capable of oxidizing aldehydes to carboxylic acids. Several ALDH families exhibit activity towards ω-aminoaldehydes, making them prime candidates for the transformation of this compound nih.govresearchgate.net. The substrate specificity of ALDHs can be engineered to improve their activity on non-natural substrates nih.gov.
Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones wikipedia.org. An ADH could potentially reduce the aldehyde group of this compound to a primary alcohol, yielding 4-amino-1,2-butanediol. The substrate specificity of ADHs is broad and can be modified through protein engineering nih.gov.
Transaminases (TAs): Transaminases, or aminotransferases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. While their canonical role is in amino acid metabolism, they can be used in synthetic biology to aminate a wide range of molecules. A transaminase could potentially act on the aldehyde group of this compound in a reductive amination-like reaction if a suitable enzyme and amino donor were provided.
Aldolases: Aldolases catalyze the formation of carbon-carbon bonds through aldol (B89426) addition reactions. These enzymes could potentially utilize this compound as either a donor or an acceptor molecule in the synthesis of more complex chiral molecules.
Interactive Data Tables
Table 1: Potential Enzymatic Transformations of this compound
| Enzyme Class | Reaction Type | Potential Product |
|---|---|---|
| Aldehyde Dehydrogenase | Oxidation | 4-Amino-2-hydroxybutanoic acid |
| Alcohol Dehydrogenase | Reduction | 4-Amino-1,2-butanediol |
| Transaminase | Amination/Deamination | Varies depending on specific reaction |
Lack of Scientific Data on the
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of information regarding the biochemical properties and metabolic pathways of the chemical compound this compound. While the existence of this compound is documented in chemical databases, extensive searches have not yielded any specific research on its biochemical roles, metabolic interconversions, or its potential biosynthetic pathways.
The search for information on this compound primarily led to data on a related but structurally different compound, 4-amino-2-hydroxybutanoic acid. This related acid has been a subject of scientific inquiry, with known biological activities. However, the aldehyde form, this compound, does not appear to have been studied in a biochemical context.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" or the "Potential for Biosynthetic Pathway Elucidation" as requested. The absence of research in this specific area prevents a thorough and informative discussion on these topics.
Further research would be required to elucidate the potential biochemical significance of this compound. Such studies would involve enzymatic assays to identify potential metabolic enzymes, metabolic profiling to detect its presence and turnover in biological systems, and genetic studies to uncover potential biosynthetic genes and pathways. Until such research is conducted and published, the biochemical profile of this compound remains uncharacterized.
Advanced Analytical Methodologies for 4 Amino 2 Hydroxybutanal
Chromatographic Techniques
Chromatographic methods are pivotal for the separation and quantification of 4-AMINO-2-HYDROXYBUTANAL from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, owing to its polar amino and hydroxyl functional groups, derivatization is an essential prerequisite for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process involves chemically modifying the analyte to increase its volatility and thermal stability.
Derivatization Process: A common approach for derivatizing compounds with active hydrogens, such as amines and alcohols, is silylation. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This reaction significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The derivatization is typically carried out by heating the sample with the silylating reagent in an appropriate solvent.
GC-MS Analysis: The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential interactions of the derivatized analyte with the stationary phase of the column. As the components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Table 1: Representative GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Value |
| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of this compound without the need for derivatization, thus simplifying sample preparation. When coupled with tandem mass spectrometry (MS/MS), it provides high sensitivity and selectivity.
Chromatographic Separation: For polar analytes like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar compounds that are not well-retained by traditional reversed-phase chromatography.
LC-MS/MS Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules in LC-MS. In the tandem mass spectrometer, a precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity for quantification.
Table 2: Illustrative HPLC and LC-MS/MS Conditions for this compound
| Parameter | Value |
| Column | HILIC Silica Column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (M+H)+ -> Product Ions |
Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Analysis
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these individual enantiomers.
Methodologies:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for the separation of a wide range of chiral compounds, including amino alcohols.
Gas Chromatography (GC): Chiral GC analysis of this compound would require derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used to separate the derivatized enantiomers directly.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.
Table 3: General Approaches for Chiral Separation of this compound
| Technique | Stationary Phase/Method | Mobile Phase |
| HPLC | Chiral Stationary Phase (e.g., Polysaccharide-based) | Heptane/Ethanol or Heptane/Isopropanol gradients |
| GC | Chiral Column (e.g., Cyclodextrin-based) after derivatization | Helium |
| SFC | Chiral Stationary Phase | Supercritical CO2 with a modifier (e.g., Methanol) |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for a comprehensive analysis of this compound.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC), allowing for the unambiguous assignment of all proton and carbon signals and confirming the molecular structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1 (CHO) | ~9.6 | ~205 |
| C2 (CHOH) | ~4.2 | ~70 |
| C3 (CH₂) | ~1.8 | ~35 |
| C4 (CH₂NH₂) | ~2.9 | ~40 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: Involves the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, characteristic peaks would be observed for the O-H (alcohol), N-H (amine), C-H, and C=O (aldehyde) bonds. The O-H and N-H stretching bands are typically broad and appear in the region of 3200-3600 cm⁻¹. youtube.com
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹, approximate) | Raman Activity |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |
| N-H (Amine) | Stretching | 3300-3500 (medium) | Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |
| C=O (Aldehyde) | Stretching | 1720-1740 | Strong |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) stands as a powerful tool for the structural elucidation and quantification of this compound. When coupled with chromatographic separation techniques like liquid chromatography (LC-MS), it provides high selectivity and sensitivity.
Structural Elucidation:
For structural confirmation, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The resulting mass spectrum will exhibit a molecular ion peak (or a protonated/deprotonated molecule in ESI) corresponding to the mass of this compound (C₄H₉NO₂, molecular weight: 103.12 g/mol ). nih.gov
Key Predicted Fragmentation Pathways:
α-Cleavage: Fission of the bond adjacent to the nitrogen atom of the amino group or the oxygen of the hydroxyl and carbonyl groups is a common fragmentation pathway for amines, alcohols, and aldehydes. miamioh.edulibretexts.org
Loss of Small Neutral Molecules: The molecule may lose water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, or carbon monoxide (CO) from the aldehyde group.
McLafferty Rearrangement: Ketones and aldehydes with a hydrogen atom on a carbon three atoms away from the carbonyl group can undergo this characteristic rearrangement. libretexts.org
A tandem mass spectrometry (MS/MS) approach would provide more detailed structural information. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern of these product ions can be used to confirm the connectivity of the atoms within the this compound molecule.
Quantification:
For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers excellent sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in complex biological or environmental samples. The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification.
Illustrative LC-MS/MS Parameters for Quantification:
| Parameter | Example Value | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Protonation of the amino group to form [M+H]⁺ |
| Precursor Ion (m/z) | 104.07 | Mass of the protonated this compound |
| Product Ion 1 (m/z) | Predicted based on fragmentation | For quantification (Quantifier) |
| Product Ion 2 (m/z) | Predicted based on fragmentation | For confirmation (Qualifier) |
| Collision Energy | Optimized experimentally | To induce fragmentation of the precursor ion |
Advanced Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization can enhance its detectability by improving its chromatographic behavior, increasing its ionization efficiency in mass spectrometry, or introducing a fluorescent or UV-active tag.
Given the presence of a primary amine and an aldehyde group, several derivatization strategies can be employed:
Derivatization of the Amino Group: Reagents that specifically target primary amines can be used. For instance, dansyl chloride reacts with primary amines to form highly fluorescent derivatives that can be detected with high sensitivity by fluorescence detectors or mass spectrometry.
Derivatization of the Aldehyde Group: Aldehydes can be derivatized with reagents like hydroxylamine (B1172632) to form oximes. oup.comnih.gov This can improve the stability and chromatographic properties of the analyte. Benzaldehyde has also been used as a derivatization reagent for hydroxylamine. oup.com
Paired Derivatization: A paired derivatization approach using isotopically labeled reagents can be utilized for accurate quantification. For example, a non-labeled derivatizing agent is used for the sample, while a stable isotope-labeled version of the same reagent is used for the internal standard. acs.org
Table of Derivatization Reagents and their Applications:
| Derivatization Reagent | Target Functional Group | Analytical Advantage |
| Dansyl Chloride | Primary Amine | Introduces a fluorescent tag, enhancing detection by fluorescence and MS. benthamdirect.com |
| Hydroxylamine | Aldehyde | Forms a stable oxime, improving chromatographic behavior and ionization. oup.comnih.gov |
| O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) | Aldehyde | Improves detection performance in LC-MS/MS. acs.org |
| Benzaldehyde | Hydroxylamine (if present as an impurity) | Forms a derivative detectable by LC-MS. oup.com |
The selection of a derivatization strategy depends on the analytical instrumentation available, the nature of the sample matrix, and the required sensitivity of the assay. Method validation, including assessment of the derivatization reaction yield and the stability of the derivative, is crucial for obtaining reliable analytical results.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
The presence of a stereocenter at the C2 position of 4-amino-2-hydroxybutanal necessitates the development of synthetic methodologies that can control its absolute configuration. Future research will likely focus on establishing novel stereoselective routes to access enantiomerically pure forms of this compound and its derivatives.
One promising approach involves the use of chiral catalysts in reactions that construct the carbon skeleton. For instance, asymmetric aldol (B89426) reactions between a protected aminoacetaldehyde derivative and formaldehyde, catalyzed by chiral organocatalysts or metal complexes, could furnish the desired stereocenter with high enantioselectivity. Similarly, the enantioselective reduction of a corresponding α-keto-γ-amino aldehyde would be a viable strategy.
Another avenue lies in the application of chiral auxiliaries . By temporarily attaching a chiral molecule to a precursor, it can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiopure this compound.
Furthermore, biocatalytic methods , which are discussed in more detail in a later section, offer a green and highly selective alternative for the synthesis of chiral molecules. The use of enzymes such as aldolases or transaminases could provide direct access to specific stereoisomers of this compound.
A comparative overview of potential stereoselective synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Chiral Catalysis | Utilization of chiral organocatalysts or metal complexes to induce stereoselectivity in key bond-forming reactions. | High catalytic efficiency, potential for high enantiomeric excess. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction sequence. | Well-established methodology, predictable stereochemical control. |
| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations. | High stereospecificity, mild reaction conditions, environmentally friendly. |
In-depth Mechanistic Studies of Biocatalytic Transformations
The enzymatic synthesis of this compound is a largely unexplored but highly promising field. In-depth mechanistic studies of potential biocatalytic transformations will be crucial for developing efficient and selective enzymatic routes.
Transaminases are a class of enzymes that could be employed for the synthesis of this compound from a corresponding keto-precursor, 4-amino-2-oxobutanal. Mechanistic studies would involve investigating the enzyme's substrate specificity, the role of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the amino group transfer, and the stereochemical course of the reaction. Understanding the enzyme's active site architecture through structural biology and computational modeling would be key to engineering variants with improved activity and selectivity for the target substrate.
Aldolases , which catalyze the formation of carbon-carbon bonds, represent another important class of enzymes. A retro-synthetic analysis suggests that this compound could be formed from the aldol addition of a protected aminoacetaldehyde and formaldehyde. Mechanistic investigations would focus on the enzyme's substrate tolerance, the stereochemical control of the newly formed hydroxyl group, and the kinetics of the reaction.
The key mechanistic features of these potential biocatalytic transformations are summarized below.
| Enzyme Class | Key Mechanistic Features |
| Transaminases | - Covalent catalysis involving a pyridoxal phosphate (PLP) cofactor. - Formation of a Schiff base intermediate with the substrate. - Stereocontrolled transfer of an amino group. |
| Aldolases | - Formation of a nucleophilic enamine or enolate intermediate from a donor substrate. - Stereoselective attack on an acceptor aldehyde. - Formation of a new carbon-carbon bond and a stereocenter. |
Exploration of New Chemical Reactions and Derivatization Strategies
The trifunctional nature of this compound (amine, hydroxyl, and aldehyde groups) provides a versatile platform for the exploration of new chemical reactions and the synthesis of a diverse range of derivatives.
The primary amine offers a handle for a variety of N-functionalization reactions , including acylation, alkylation, and sulfonylation, to introduce a wide array of substituents. The hydroxyl group can be targeted for O-functionalization , such as etherification and esterification. The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, reductive amination, and the formation of imines and oximes.
Of particular interest is the potential for intramolecular cyclization reactions . Depending on the reaction conditions, the amino and hydroxyl groups can react with the aldehyde to form various heterocyclic structures, such as substituted piperidines or morpholines. These cyclic scaffolds are prevalent in many biologically active molecules, making this a fruitful area for future investigation.
The table below outlines some potential derivatization strategies for this compound.
| Functional Group | Derivatization Strategy | Potential Products |
| Amine | Acylation, Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |
| Hydroxyl | Etherification, Esterification | Ethers, Esters |
| Aldehyde | Reductive Amination, Wittig Reaction | Secondary Amines, Alkenes |
| Multiple | Intramolecular Cyclization | Piperidine (B6355638), Morpholine, and other heterocycles |
Advanced Computational Modeling for Predictive Chemistry and Biochemistry
Advanced computational modeling techniques can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and accelerating discovery.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict the molecule's conformational preferences, electronic structure, and spectroscopic properties. These calculations can also be employed to model reaction mechanisms, determine transition state energies, and predict the stereochemical outcomes of synthetic transformations. This information would be invaluable for designing novel stereoselective synthetic routes.
Molecular dynamics (MD) simulations can be utilized to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules, such as enzymes or receptors. By simulating the dynamic behavior of the molecule in the active site of an enzyme, for example, researchers can gain a deeper understanding of the factors that govern substrate binding and catalysis, aiding in the design of more efficient biocatalysts.
The application of these computational methods can significantly enhance our understanding of this molecule, as detailed in the following table.
| Computational Method | Application | Predicted Information |
| Quantum Chemistry (e.g., DFT) | - Conformational analysis. - Reaction mechanism studies. | - Stable conformers and their relative energies. - Transition state structures and activation energies. |
| Molecular Dynamics (MD) | - Solvation studies. - Protein-ligand binding simulations. | - Solvation free energies. - Binding affinities and modes of interaction. |
Discovery of Natural Occurrences and Biological Functions
To date, there is no definitive evidence of the natural occurrence of this compound in biological systems. However, the structural motifs present in the molecule are found in various natural products and metabolic intermediates. Future research efforts could focus on screening natural sources, such as microbial fermentation broths or plant extracts, for the presence of this compound or its derivatives.
The potential biological functions of this compound are also largely unknown. Its structural similarity to other biologically active amino alcohols and aldehydes suggests that it could exhibit a range of physiological effects. For instance, it could act as a precursor for the biosynthesis of other molecules, or it might interact with specific enzymes or receptors.
Future research in this area would involve:
Metabolomic studies of various organisms to identify novel metabolites, which may include this compound.
Enzymatic screening to identify biosynthetic pathways that could produce this molecule.
Pharmacological screening of synthetically prepared this compound and its derivatives to assess their biological activities.
The exploration of the natural presence and biological roles of this compound remains a completely open and potentially rewarding field of study.
Q & A
Q. How can this compound’s redox behavior be exploited in catalytic applications?
- Methodological Answer :
- Study its role as a ligand in transition-metal complexes (e.g., Ru or Ir) for asymmetric hydrogenation.
- Characterize redox potentials via cyclic voltammetry in acetonitrile/TBAPF electrolyte.
- Compare turnover frequencies (TOFs) with analogous aldehydes (e.g., 4-nitrobenzaldehyde) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
